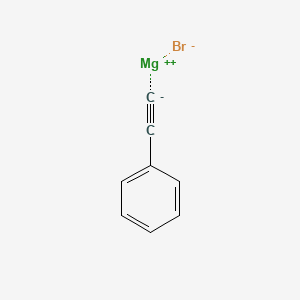

Phenylethynylmagnesium bromide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

magnesium;ethynylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPDOURHDDKDEZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6738-06-3 | |

| Record name | 6738-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Phenylethynylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of Phenylethynylmagnesium bromide (C₈H₅BrMg), a crucial Grignard reagent in organic synthesis. This document details its molecular architecture, relevant quantitative structural data from analogous compounds, and a detailed experimental protocol for its preparation.

Core Structure and Bonding

This compound is an organomagnesium halide, commonly known as a Grignard reagent. Its fundamental structure consists of a phenylethynyl group (C₆H₅C≡C-), a magnesium atom (Mg), and a bromine atom (Br). The key feature of this molecule is the polar covalent bond between the terminal acetylenic carbon and the magnesium atom, which imparts a significant carbanionic character to the carbon, making it a potent nucleophile.

While often represented by the simple linear formula C₆H₅C≡CMgBr, the actual structure in solution is more complex. Like other Grignard reagents, this compound does not exist as a simple monomer. Instead, it forms coordination complexes with the etheral solvents in which it is prepared and used, such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O).[1][2]

In these solutions, the magnesium atom is typically tetrahedrally coordinated. It is bonded to the phenylethynyl group, the bromine atom, and two solvent molecules.[1] This coordination with the lone pairs of the solvent's oxygen atoms stabilizes the Grignard reagent. The exact structure can also be influenced by the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, although the monomeric solvated form is a key reactive species.

Quantitative Structural Data

| Parameter | Atom 1 | Atom 2 | Bond Length (Å) |

| Bond Length | Mg | C (phenyl) | 2.20 |

| Bond Length | Mg | Br | 2.44 |

| Bond Length | Mg | O (ether 1) | 2.01 |

| Bond Length | Mg | O (ether 2) | 2.06 |

| Data for the diethyl ether adduct of Phenylmagnesium bromide, serving as an analogue.[1][2] |

Molecular Visualization

The following diagrams illustrate the chemical structure of the THF adduct of this compound and a typical experimental workflow for its synthesis.

Caption: Structure of this compound with two coordinating THF molecules.

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of a pre-formed Grignard reagent, such as ethylmagnesium bromide, with phenylacetylene (B144264). The more acidic terminal proton of phenylacetylene is readily deprotonated by the strongly basic Grignard reagent.

Synthesis of this compound

The following protocol is adapted from Organic Syntheses.[3]

A. This compound [3]

-

Apparatus Setup: A 1-liter, four-necked flask is fitted with a sealed mechanical stirrer, a reflux condenser carrying calcium chloride and soda lime tubes, a nitrogen gas inlet, and a dropping funnel.

-

Initial Reagents: The flask is charged with 19 g (0.81 g-atom) of magnesium turnings.

-

Inert Atmosphere: The flask is flushed with prepurified nitrogen.

-

Formation of Ethylmagnesium Bromide: The stirrer is started, and a solution of 109 g (1.00 mole) of ethyl bromide in 350 ml of anhydrous tetrahydrofuran (THF) is added. The reaction is initiated, which may require gentle warming, and proceeds until the magnesium has dissolved.

-

Addition of Phenylacetylene: A solution of 102 g (1.00 mole) of distilled phenylacetylene in 150 ml of THF is added via the dropping funnel over approximately 30 minutes. The rate of addition should be controlled to maintain a gentle reflux. An ice-water bath should be kept on hand to moderate a vigorous reaction.

-

Reaction Completion: The reaction mixture is then heated at reflux for about 1.5 hours. If the reaction is slow, it can be left to reflux overnight under a nitrogen atmosphere. Additional THF (50 ml) can be added if stirring becomes difficult.

The resulting solution of this compound is then ready for use in subsequent synthetic steps.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Phenylethynylmagnesium Bromide from Phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylethynylmagnesium bromide, a crucial reagent in organic synthesis, particularly in the construction of carbon-carbon bonds for pharmaceutical drug development. This document details the underlying reaction mechanism, provides a thorough experimental protocol, and presents quantitative data to aid in the optimization of this synthetic transformation.

Introduction

This compound is a Grignard reagent derived from the terminal alkyne, phenylacetylene (B144264). The acidic nature of the terminal proton of phenylacetylene allows for its deprotonation by a stronger Grignard reagent, such as ethylmagnesium bromide, in an acid-base reaction.[1][2] This reaction is a fundamental and widely used method for the in situ generation of alkynyl Grignard reagents, which are potent nucleophiles. These reagents are invaluable in a variety of chemical transformations, including their addition to carbonyl compounds, epoxides, and other electrophiles, leading to the formation of more complex molecular architectures. The efficiency and success of these subsequent reactions are highly dependent on the successful and high-yielding preparation of the this compound solution.

Reaction Mechanism

The synthesis of this compound from phenylacetylene proceeds via a classic acid-base reaction. A pre-formed Grignard reagent, typically an alkylmagnesium halide like ethylmagnesium bromide (EtMgBr), acts as a strong base. The terminal proton of phenylacetylene is sufficiently acidic (pKa ≈ 25) to be abstracted by the strongly basic Grignard reagent.[3] The reaction results in the formation of the more stable this compound and the evolution of a gaseous alkane byproduct (ethane in the case of EtMgBr).

The overall transformation can be represented as follows:

C₆H₅C≡CH + C₂H₅MgBr → C₆H₅C≡CMgBr + C₂H₆

This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), which solvates the magnesium center, stabilizing the Grignard reagent.[3]

Quantitative Data Summary

The yield of this compound is influenced by several factors, including the choice of the deprotonating Grignard reagent, reaction temperature, and reaction time. The following tables summarize the available quantitative data to facilitate the optimization of the synthesis.

Table 1: Effect of Grignard Reagent on Product Yield

| Deprotonating Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethylmagnesium bromide | THF | Reflux | 1.5 | Not explicitly stated for the intermediate, but the subsequent product yield is 45-57% | [4] |

| Methylmagnesium bromide | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Specific yield data for the formation of this compound itself is often not reported in the literature, as it is typically generated and used in situ. The yield of the subsequent reaction product is used as an indicator of the efficiency of the Grignard reagent formation.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₅BrMg | [2][5][6] |

| Molecular Weight | 205.33 g/mol | [2][5][6] |

| Appearance | Solution in THF | [5] |

| Concentration | Typically 1.0 M in THF | [5] |

| Density (of 1.0 M solution in THF) | 1.018 g/mL at 25 °C | [5] |

| Storage Temperature | 2-8 °C | [5] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[4]

Materials and Reagents:

-

Magnesium turnings

-

Ethyl bromide

-

Phenylacetylene

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas (prepurified)

-

Calcium chloride or soda lime for drying tubes

Equipment:

-

Four-necked round-bottom flask

-

Sealed mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Nitrogen gas inlet

-

Heating mantle

-

Ice-water bath

Procedure:

Part A: Preparation of Ethylmagnesium Bromide

-

A 1-liter, four-necked flask is fitted with a sealed mechanical stirrer, a reflux condenser equipped with a drying tube (containing calcium chloride or soda lime), a nitrogen gas inlet, and a dropping funnel.

-

The apparatus is flame-dried under a stream of nitrogen to ensure all glassware is free of moisture.

-

19 g (0.81 gram-atom) of magnesium turnings are placed in the flask.

-

The flask is flushed with prepurified nitrogen, and the stirrer is started.

-

A solution of 109 g (1.00 mole) of ethyl bromide in 350 mL of anhydrous tetrahydrofuran is added to the dropping funnel.

-

A small portion of the ethyl bromide solution is added to the magnesium to initiate the reaction. The reaction is initiated if bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred until all the magnesium has dissolved.

Part B: Synthesis of this compound

-

Once the ethylmagnesium bromide solution has been prepared, a solution of 102 g (1.00 mole) of phenylacetylene in 150 mL of anhydrous tetrahydrofuran is added to the dropping funnel.

-

The phenylacetylene solution is added dropwise to the stirred ethylmagnesium bromide solution over approximately 30 minutes. The addition rate should be controlled to maintain a gentle reflux. An ice-water bath should be kept on hand to moderate the reaction if the refluxing becomes too vigorous.[4]

-

After the addition is complete, the reaction mixture is heated at reflux for an additional 1.5 hours to ensure the reaction goes to completion.[4]

-

The resulting solution of this compound is then ready for use in subsequent reactions. It is recommended to use the solution as soon as possible after preparation.[4]

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Solved We performed a Grignard synthesis by first preparing | Chegg.com [chegg.com]

- 2. scbt.com [scbt.com]

- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 溴化苯基乙炔基镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound solution | C8H5BrMg | CID 5116188 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of Phenylethynylmagnesium Bromide: A Comprehensive Guide for Researchers

An in-depth technical guide on the preparation of the phenylethynylmagnesium bromide Grignard reagent, tailored for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Introduction

This compound is a valuable and versatile organometallic reagent in organic synthesis. As an alkynyl Grignard reagent, it serves as a nucleophilic source of the phenylethynyl group, enabling the formation of carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The preparation of this reagent is a critical step that requires careful control of reaction conditions to ensure high yield and purity. This guide offers a detailed overview of the synthesis, focusing on the reaction of phenylacetylene (B144264) with a pre-formed Grignard reagent.

Reaction Principle

The formation of this compound from phenylacetylene proceeds via an acid-base reaction. The terminal proton of phenylacetylene is sufficiently acidic (pKa ≈ 25) to be deprotonated by a stronger base. In this synthesis, a pre-formed alkyl Grignard reagent, such as ethylmagnesium bromide, acts as the strong base. The alkyl group of the Grignard reagent abstracts the acidic proton from phenylacetylene, resulting in the formation of the more stable this compound and the corresponding alkane (ethane in this case).

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound, based on established laboratory procedures.[1]

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium | Mg | 24.31 | 19 g | 0.81 g-atom |

| Ethyl bromide | C₂H₅Br | 108.97 | 109 g | 1.00 mol |

| Phenylacetylene | C₈H₆ | 102.14 | 102 g | 1.00 mol |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | 500 mL | - |

Table 2: Reaction Conditions and Duration

| Parameter | Value |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Atmosphere | Inert (Prepurified Nitrogen) |

| Temperature | Gentle reflux |

| Addition time of phenylacetylene | ~30 minutes |

| Post-addition reaction time | ~1.5 hours at reflux |

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

4.1. Preparation of Ethylmagnesium Bromide

-

Apparatus Setup: Assemble a 1-liter, four-necked flask equipped with a sealed mechanical stirrer, a reflux condenser fitted with a calcium chloride and soda lime drying tube, a nitrogen gas inlet, and a dropping funnel.

-

Drying and Inert Atmosphere: Thoroughly dry all glassware in an oven prior to assembly. After assembly, flush the entire apparatus with prepurified nitrogen to create an inert atmosphere.

-

Initiation of Grignard Formation: Charge the flask with 19 g (0.81 g-atom) of magnesium turnings.

-

Addition of Ethyl Bromide: Start the stirrer and add a solution of 109 g (1.00 mole) of ethyl bromide in 350 mL of anhydrous tetrahydrofuran (THF) from the dropping funnel. The reaction is exothermic and should initiate, leading to the dissolution of the magnesium. Gentle warming may be necessary to start the reaction.[1]

4.2. Formation of this compound

-

Addition of Phenylacetylene: Once the magnesium has completely dissolved, add a solution of 102 g (1.00 mole) of distilled phenylacetylene in 150 mL of anhydrous THF dropwise from the dropping funnel over approximately 30 minutes. The rate of addition should be controlled to maintain a gentle reflux. An ice-water bath should be kept on hand to moderate the reaction if the reflux becomes too vigorous.[1]

-

Completion of Reaction: After the addition is complete, heat the reaction mixture at reflux for about 1.5 hours to ensure the reaction goes to completion. If the reaction is sluggish, it can be left to reflux overnight under a nitrogen atmosphere.[1] The resulting solution of this compound is typically used directly in subsequent synthetic steps.

Mandatory Visualizations

5.1. Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the preparation.

Safety and Handling Considerations

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic. Proper cooling and controlled addition of reagents are necessary to manage the reaction temperature and prevent runaway reactions.

-

Handling of Reagents: Ethyl bromide and phenylacetylene are volatile and should be handled in a well-ventilated fume hood. Diethyl ether and THF are highly flammable.

Conclusion

The preparation of this compound is a fundamental and widely used procedure in organic synthesis. By following a well-defined protocol and adhering to strict anhydrous and inert conditions, researchers can reliably synthesize this important reagent for use in a variety of synthetic applications. The detailed information and visual aids provided in this guide are intended to support the successful and safe execution of this valuable chemical transformation.

References

An In-depth Technical Guide to Phenylethynylmagnesium Bromide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethynylmagnesium bromide is a Grignard reagent with the chemical formula C₈H₅BrMg. It serves as a valuable synthetic tool in organic chemistry, primarily for the introduction of the phenylethynyl group into a wide range of molecules. This guide provides a comprehensive overview of its properties, detailed experimental procedures for its synthesis and key reactions, and a discussion of its applications in chemical synthesis.

Chemical and Physical Properties

This compound is typically not isolated as a pure, solvent-free solid due to its high reactivity and instability. It is most commonly prepared and used as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF). The properties of the commercially available 1.0 M solution in THF are well-documented.

| Property | Value | Reference |

| CAS Number | 6738-06-3 | [1] |

| Molecular Formula | C₈H₅BrMg | [1] |

| Molecular Weight | 205.33 g/mol | [1] |

| Appearance | Solution in THF | |

| Concentration | Typically 1.0 M in THF | |

| Density (of 1.0 M solution in THF) | 1.018 g/mL at 25 °C | |

| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) | |

| Stability | Highly reactive; sensitive to air and moisture. |

Synthesis of this compound

The preparation of this compound involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with phenylacetylene (B144264). This acid-base reaction is favorable because the acetylenic proton of phenylacetylene is more acidic than the alkane from which the initial Grignard reagent is derived.

Experimental Protocol: Synthesis from Phenylacetylene and Ethylmagnesium Bromide

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Phenylacetylene

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., calcium chloride), a dropping funnel, and an inlet for nitrogen gas. The entire apparatus must be thoroughly flame-dried or oven-dried and assembled under a positive pressure of nitrogen to exclude air and moisture.

-

Formation of Ethylmagnesium Bromide: To the flask containing magnesium turnings (1.0 equivalent), a solution of ethyl bromide (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of ethylmagnesium bromide.

-

Reaction with Phenylacetylene: A solution of phenylacetylene (1.0 equivalent) in anhydrous THF is then added dropwise to the freshly prepared ethylmagnesium bromide solution. The addition is carried out at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure the complete formation of this compound. The resulting solution is then cooled to room temperature and is ready for use in subsequent reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a potent nucleophile and a strong base. Its primary utility in organic synthesis is as a source of the phenylethynyl anion, which readily participates in reactions with a variety of electrophiles.

Reactions with Carbonyl Compounds

A cornerstone of Grignard chemistry is the addition to carbonyl groups. This compound reacts with aldehydes and ketones to form secondary and tertiary propargyl alcohols, respectively.

General Reaction Mechanism:

The nucleophilic carbon of the phenylethynyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. The initial product is a magnesium alkoxide, which is subsequently protonated during an acidic workup to yield the final alcohol product.

Materials:

-

This compound solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Addition of Grignard Reagent: The flask is cooled to 0 °C in an ice bath. The solution of this compound (1.1 equivalents) is added dropwise from the dropping funnel to the stirred solution of benzaldehyde over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-diphenylprop-2-yn-1-ol.

Materials:

-

This compound solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A solution of cyclohexanone (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, nitrogen-flushed round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Addition of Grignard Reagent: The flask is cooled to 0 °C. The this compound solution (1.1 equivalents) is added dropwise to the stirred cyclohexanone solution over 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, with monitoring by TLC.

-

Workup: The reaction is quenched at 0 °C by the careful addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product, 1-(phenylethynyl)cyclohexan-1-ol, can be purified by column chromatography.

Reaction Workflow with Carbonyls

Caption: General workflow for the reaction with carbonyl compounds.

Reactions with Esters

This compound reacts with esters to produce tertiary alcohols. The reaction proceeds through the initial formation of a ketone, which is more reactive than the starting ester and subsequently reacts with a second equivalent of the Grignard reagent.

General Reaction Mechanism:

The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling an alkoxide leaving group to form a ketone. The newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent, following the same mechanism as with aldehydes and ketones, to yield a tertiary alcohol after acidic workup.

Applications in Drug Development and Signaling Pathways

While Grignard reagents are fundamental in the synthesis of many pharmaceutical compounds, publicly available literature does not specifically implicate this compound in the synthesis of prominent drugs such as Tamoxifen or Sonidegib. The syntheses of these molecules often utilize other aryl or alkyl Grignard reagents.

Furthermore, there is no direct evidence in the current scientific literature to suggest that this compound itself is used as a modulator of specific signaling pathways in a drug development context. Its role is primarily that of a synthetic building block to construct more complex molecules which may, in turn, exhibit biological activity.

Safety and Handling

This compound is a pyrophoric and water-reactive substance. It can ignite spontaneously on contact with air and reacts violently with water, releasing flammable gases. It is also corrosive and can cause severe skin burns and eye damage.

Precautions:

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Use of appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.

-

Reactions should be conducted in a well-ventilated fume hood.

-

Care must be taken to use anhydrous solvents and reagents to prevent quenching of the Grignard reagent and potential exothermic reactions.

-

Appropriate fire extinguishing media (e.g., dry powder, sand) should be readily available. Do not use water or carbon dioxide extinguishers.

Conclusion

This compound is a powerful and versatile Grignard reagent for the introduction of the phenylethynyl moiety. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its successful application in research and development, including the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While its direct role in the synthesis of specific blockbuster drugs or as a signaling pathway modulator is not prominently documented, its utility as a synthetic intermediate remains of high value to the scientific community.

References

An In-depth Technical Guide to the Discovery and History of Phenylethynylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethynylmagnesium bromide (C₆H₅C≡CMgBr), an organomagnesium compound, has carved a significant niche in organic synthesis as a versatile nucleophilic building block for the introduction of the phenylethynyl group. This technical guide provides a comprehensive overview of its discovery, historical development, key chemical properties, and detailed experimental protocols for its preparation. The evolution of its synthesis, from the early explorations of Grignard reagents with terminal alkynes to standardized laboratory procedures, is detailed to provide a thorough understanding for researchers in organic chemistry and drug development.

Discovery and Historical Context

The journey to the synthesis and utility of this compound is intrinsically linked to the groundbreaking discovery of organomagnesium halides by François Auguste Victor Grignard in 1900. His work, which earned him the Nobel Prize in Chemistry in 1912, demonstrated the remarkable reactivity of these "Grignard reagents" in forming new carbon-carbon bonds.

While Grignard's initial work focused on alkyl and aryl halides, the acidic nature of the terminal proton in alkynes soon became a subject of investigation. The extension of Grignard's reaction to acetylenic compounds is a pivotal development in the history of organic synthesis. Early 20th-century chemists began to explore the reaction between Grignard reagents and terminal alkynes, recognizing that the strong basicity of the Grignard reagent could deprotonate the alkyne to form a new organomagnesium species.

A significant early contribution in this area is attributed to the work of A. Job and R. Reich , who in 1923 published their findings on acetylenic magnesium compounds in the Bulletin de la Société Chimique de France. While access to the full historical text is limited, their work is widely cited as a foundational study in the preparation of acetylenic Grignard reagents. Victor Grignard himself, in his Nobel lecture, acknowledged the work of Jotsitsch in preparing acetylenic magnesium compounds, highlighting the burgeoning interest and rapid progress in this field.

These pioneering efforts laid the groundwork for the synthesis of a wide array of alkynyl Grignard reagents, including the subject of this guide, this compound. The ability to readily prepare this reagent from phenylacetylene (B144264) and a standard Grignard reagent, such as ethylmagnesium bromide, solidified its place as a valuable tool for synthetic chemists.

Chemical and Physical Properties

This compound is typically not isolated as a pure solid but is prepared and used in solution, most commonly in tetrahydrofuran (B95107) (THF) or diethyl ether. The properties of the solution are therefore of primary practical importance.

| Property | Value | Source |

| Chemical Formula | C₈H₅BrMg | PubChem[1] |

| Molecular Weight | 205.33 g/mol | PubChem[1] |

| Appearance in Solution | Typically a brown or dark-colored solution | - |

| Solubility | Soluble in ethereal solvents (THF, Et₂O) | General Knowledge |

| Density (of 1.0 M in THF) | ~1.018 g/mL at 25 °C | Sigma-Aldrich[2] |

Synthesis of this compound: A Detailed Experimental Protocol

The most common and reliable method for the preparation of this compound involves the reaction of phenylacetylene with a pre-formed Grignard reagent, typically ethylmagnesium bromide. The ethylmagnesium bromide acts as a strong base to deprotonate the terminal alkyne. This procedure is well-documented in the peer-reviewed literature, with a robust protocol available in Organic Syntheses.[3]

Materials and Equipment

-

Reagents:

-

Magnesium turnings

-

Ethyl bromide

-

Phenylacetylene

-

Anhydrous tetrahydrofuran (THF)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Experimental Workflow

The synthesis can be conceptualized as a two-step, one-pot process: the formation of ethylmagnesium bromide, followed by the acid-base reaction with phenylacetylene.

Detailed Procedure (Adapted from Organic Syntheses[3])

Step 1: Preparation of Ethylmagnesium Bromide

-

A dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas is charged with magnesium turnings (1.0 eq).

-

The apparatus is thoroughly flame-dried under a stream of inert gas (nitrogen or argon) and then allowed to cool to room temperature.

-

Anhydrous THF is added to the flask to cover the magnesium.

-

A solution of ethyl bromide (1.05 eq) in anhydrous THF is placed in the dropping funnel.

-

A small portion of the ethyl bromide solution is added to the magnesium suspension. The reaction is initiated, which is usually indicated by the appearance of bubbles and a gentle refluxing of the solvent. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature or gently heated until most of the magnesium has reacted.

Step 2: Formation of this compound

-

The freshly prepared solution of ethylmagnesium bromide is cooled in an ice bath.

-

A solution of phenylacetylene (1.0 eq) in anhydrous THF is placed in the dropping funnel.

-

The phenylacetylene solution is added dropwise to the stirred solution of ethylmagnesium bromide. The reaction is exothermic and is accompanied by the evolution of ethane (B1197151) gas. The rate of addition should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

The resulting solution of this compound is then ready for use in subsequent synthetic steps.

Reaction Pathway

The underlying chemical transformation is a classic acid-base reaction where the highly basic Grignard reagent deprotonates the terminal alkyne.

Conclusion

This compound stands as a testament to the enduring legacy of Victor Grignard's pioneering work. Its discovery and the development of its synthesis represent a significant advancement in the field of organometallic chemistry, providing a powerful and accessible tool for the construction of complex organic molecules. For researchers and professionals in drug development and materials science, a thorough understanding of its history, properties, and preparation is essential for its effective application in modern synthetic challenges. The detailed protocols and historical context provided in this guide serve as a valuable resource for both novice and experienced chemists.

References

physical and chemical properties of Phenylethynylmagnesium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Phenylethynylmagnesium bromide, a versatile Grignard reagent with significant applications in organic synthesis. This document details its preparation, key reactions, and safety protocols, presenting quantitative data in structured tables and outlining experimental methodologies.

Core Physical and Chemical Properties

This compound is an organomagnesium halide, commonly utilized as a synthetic equivalent of the phenylethynyl anion. It is typically available as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF).

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrMg |

| Molecular Weight | 205.33 g/mol |

| Appearance | Commercially available as a liquid solution. |

| CAS Number | 6738-06-3 |

| Density (of 1.0 M solution in THF) | 1.018 g/mL at 25 °C |

| Flash Point (of 1.0 M solution in THF) | -17.0 °C (1.4 °F) - closed cup |

| Solubility | Soluble in ethereal solvents like THF and diethyl ether. Reacts violently with water. |

| Storage | Store at 2-8°C under an inert atmosphere. |

Chemical Reactivity

As a Grignard reagent, this compound is a potent nucleophile and a strong base. The carbon atom bonded to the magnesium is highly nucleophilic and will attack electrophilic centers. It readily reacts with protic solvents such as water and alcohols.

Key reactions include:

-

Reaction with Aldehydes and Ketones: It undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary propargyl alcohols, respectively.[1] These alcohols are valuable intermediates in the synthesis of complex organic molecules.

-

Reaction with Esters: The reaction with esters typically involves a double addition. The initial nucleophilic acyl substitution forms a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol.[2][3]

-

Reaction with Carbon Dioxide: Carboxylation of this compound by reaction with carbon dioxide, followed by an acidic workup, yields phenylpropiolic acid.[4][5][6]

Experimental Protocols

Strict anhydrous and anaerobic conditions are paramount for the successful preparation and use of Grignard reagents. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[7] It involves the deprotonation of phenylacetylene (B144264) with a pre-formed Grignard reagent, such as ethylmagnesium bromide.

Materials:

-

Magnesium turnings (19 g, 0.81 g-atom)

-

Ethyl bromide (109 g, 1.00 mole)

-

Anhydrous tetrahydrofuran (THF) (500 mL)

-

Phenylacetylene (102 g, 1.00 mole)

Procedure:

-

Set up a 1-L, four-necked flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), a nitrogen inlet, and a dropping funnel.

-

Charge the flask with the magnesium turnings.

-

Flush the system with nitrogen and start the stirrer.

-

Add the ethyl bromide dissolved in 350 mL of anhydrous THF via the dropping funnel. The reaction may need gentle warming to initiate.

-

Once the magnesium has dissolved, add the phenylacetylene dissolved in 150 mL of THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture at reflux for approximately 1.5 hours to ensure complete formation of the this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. www1.udel.edu [www1.udel.edu]

- 3. benchchem.com [benchchem.com]

- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. allen.in [allen.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

Phenylethynylmagnesium Bromide: A Technical Guide to its Solubility in THF vs. Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of phenylethynylmagnesium bromide, a crucial Grignard reagent in organic synthesis, by comparing its behavior in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. Understanding the solubility characteristics of this reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic protocols.

Executive Summary

This compound exhibits significantly enhanced solubility in tetrahydrofuran (THF) compared to diethyl ether. This difference is primarily attributed to THF's superior ability to solvate the magnesium center of the Grignard reagent. While precise quantitative solubility limits are not extensively documented in publicly available literature, empirical evidence from commercial availability and established synthetic protocols strongly indicates that THF is the solvent of choice for preparing concentrated and stable solutions of this compound. This guide will delve into the theoretical underpinnings of this solubility difference, present relevant data, and provide detailed experimental protocols for the preparation of this reagent.

Factors Influencing Solubility: THF as a Superior Solvent

The solubility of Grignard reagents is a complex phenomenon governed by the intricate interplay between the reagent itself and the solvating ether. Several key factors contribute to the enhanced solubility of this compound in THF:

-

Lewis Basicity and Chelation: THF functions as a more effective Lewis base than diethyl ether. The oxygen atom in THF is more sterically accessible and possesses a higher electron density, allowing for stronger coordination to the electron-deficient magnesium center of the Grignard reagent.[1] This strong solvation helps to break down the polymeric aggregates in which Grignard reagents often exist in the solid state or in less polar solvents, thereby promoting dissolution.

-

The Schlenk Equilibrium: Grignard reagents in solution exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). The position of this equilibrium is influenced by the solvent. THF, with its strong coordinating ability, tends to favor the monomeric RMgX species, which are generally more soluble.[2]

-

Structural Considerations: The cyclic structure of THF, in contrast to the linear ethyl groups of diethyl ether, contributes to a more effective and stable solvation shell around the magnesium atom.[1] This enhanced stability of the solvated complex directly translates to higher solubility.

Quantitative Data Presentation

| Grignard Reagent | Commercially Available Concentration in THF | Commercially Available Concentration in Diethyl Ether |

| This compound | 1.0 M[3][4][5] | Not commonly available |

| Phenylmagnesium bromide | 1.0 M[6] | 3.0 M[6][7] |

This data suggests that while phenylmagnesium bromide is significantly more soluble in diethyl ether, the introduction of the ethynyl (B1212043) group in this compound appears to favor THF as the solvent for achieving stable, commercially viable concentrations. The lack of a commercially available solution of this compound in diethyl ether is a strong indicator of its limited solubility or stability in this solvent.

Experimental Protocols

The following are detailed methodologies for the preparation of this compound. Note that the preparation in THF is a well-established and reliable method. A protocol for preparation in diethyl ether is provided for comparative purposes, though lower yields and solubility issues may be encountered.

Preparation of this compound in Tetrahydrofuran (THF)

This protocol is adapted from established procedures for the synthesis of acetylenic Grignard reagents.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Copper(I) chloride (optional, for subsequent coupling reactions)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or equivalent inert atmosphere apparatus

-

Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

-

Initiation of Grignard Formation: Place magnesium turnings (1.05 equivalents) in the flask. Add a small volume of anhydrous THF.

-

Formation of Ethylmagnesium Bromide: Prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Formation of this compound: After the magnesium has been consumed, prepare a solution of phenylacetylene (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the freshly prepared ethylmagnesium bromide solution. The addition is exothermic and will cause the evolution of ethane (B1197151) gas. Maintain a gentle reflux during the addition.

-

Completion and Use: After the addition of phenylacetylene is complete, the resulting solution of this compound can be used directly for subsequent reactions. For some applications, such as coupling reactions, a catalyst like copper(I) chloride may be added at this stage.

Attempted Preparation of this compound in Diethyl Ether

This hypothetical protocol is based on general Grignard preparation methods. Solubility issues are anticipated.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous Diethyl Ether

-

Phenylacetylene

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or equivalent inert atmosphere apparatus

-

Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

Apparatus Setup: Follow the same rigorous drying and inert atmosphere setup as described for the THF protocol.

-

Initiation of Grignard Formation: Place magnesium turnings (1.05 equivalents) in the flask. Add a small volume of anhydrous diethyl ether.

-

Formation of Ethylmagnesium Bromide: Prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the magnesium turnings, maintaining a gentle reflux.

-

Formation of this compound: Prepare a solution of phenylacetylene (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the ethylmagnesium bromide solution.

-

Observation and Challenges: It is anticipated that the this compound may precipitate from the diethyl ether solution, especially as its concentration increases. This can make stirring difficult and will hinder its use in subsequent reactions. The overall yield of the soluble Grignard reagent is expected to be lower than in THF.

Visualization of Solvent Effects

The following diagrams illustrate the key concepts discussed in this guide.

Caption: A logical diagram illustrating the superior solvating properties of THF compared to diethyl ether for this compound, leading to higher solubility.

Caption: A generalized experimental workflow for the preparation of this compound.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals working with this compound, tetrahydrofuran is unequivocally the recommended solvent over diethyl ether. The superior solvating power of THF leads to significantly higher solubility and the ability to prepare stable, concentrated solutions. This is critical for ensuring consistent and efficient reactions, particularly in complex, multi-step syntheses common in drug development. While diethyl ether is a viable solvent for many Grignard reagents, its utility for this compound is limited by the reagent's poor solubility. When developing synthetic routes involving this important acetylenic Grignard reagent, protocols should be designed with THF as the solvent to maximize the likelihood of a successful and reproducible outcome.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylmagnesium_bromide [chemeurope.com]

- 4. 溴化苯基乙炔基镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. 溴化苯基乙炔基镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. Phenylmagnesium bromide 3.0M diethyl ether 100-58-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Stability and Storage of Phenylethynylmagnesium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the stability of phenylethynylmagnesium bromide solutions and best practices for their storage and handling. It includes detailed experimental protocols for assessing the concentration of active Grignard reagent, which is essential for monitoring stability over time.

Introduction to this compound

This compound (C₆H₅C≡CMgBr) is a highly reactive organometallic compound, specifically a Grignard reagent. Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds to introduce the phenylethynyl moiety, makes it a valuable tool in pharmaceutical research and drug development. However, its high reactivity also makes it susceptible to degradation, necessitating strict protocols for its storage and handling to ensure its efficacy and safety.

The stability of this compound is intrinsically linked to its chemical environment. Like most Grignard reagents, it is highly sensitive to protic sources, oxygen, and elevated temperatures. Degradation not only reduces the effective concentration of the active reagent, leading to lower reaction yields and reproducibility issues, but can also create safety hazards.

Factors Influencing Stability

The stability of this compound solutions is primarily affected by exposure to air, moisture, temperature, light, and the choice of solvent.

-

Moisture: Grignard reagents are strong bases and react rapidly and exothermically with water and other protic compounds (e.g., alcohols). This reaction protonates the carbanion, yielding phenylacetylene (B144264) and magnesium hydroxybromide, thereby consuming the active reagent.[1][2] All glassware and solvents must be rigorously dried, and the solution must be handled under a dry, inert atmosphere.[2]

-

Air (Oxygen): Exposure to oxygen leads to the oxidation of the Grignard reagent. This process can form magnesium alkoxides and other byproducts, reducing the concentration of the active reagent.[3] The reaction with oxygen is often rapid and can be a significant source of degradation.

-

Temperature: Elevated temperatures can accelerate decomposition pathways. While many Grignard reagents are stable up to high temperatures (in excess of 100°C), thermal decomposition can occur.[3] For long-term storage, refrigeration is generally recommended to slow down potential degradation processes.[4]

-

Light: While less commonly cited than air and moisture sensitivity, some organometallic compounds are sensitive to light. To minimize any potential for photochemical decomposition, it is best practice to store solutions in amber or opaque containers.

-

Solvent: this compound is typically supplied in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. These solvents are crucial as they solvate the magnesium atom, forming a stable complex that maintains the reagent's solubility and reactivity.[5][6] The choice of ether can influence stability, with "greener" alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) demonstrating comparable or even superior stability and safety profiles in some cases.[4][7]

-

Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium with their corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. This is known as the Schlenk equilibrium. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group.[8][9] While this is not a degradation pathway in the traditional sense, it does mean that the solution is a dynamic mixture of species.

Quantitative Stability Data

Due to the lack of standardized, long-term stability data, it is imperative for researchers to determine the concentration of the active Grignard reagent before each use, especially after prolonged storage. The experimental protocols provided in Section 5 of this guide are designed for this purpose. Regular titration will provide the most accurate assessment of the solution's viability.

Table 1: General Stability and Storage Recommendations for this compound Solutions

| Parameter | Recommendation | Rationale |

| Atmosphere | Dry, inert gas (e.g., Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[2][4] |

| Temperature | 2-8°C | Slows down thermal degradation pathways. |

| Container | Tightly sealed, amber or opaque glass bottle | Protects from air, moisture, and light. |

| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl Ether) | Essential for solvation and stability of the Grignard reagent.[5] |

| Handling | Use dry syringes and needles; maintain a positive pressure of inert gas. | Prevents the introduction of atmospheric contaminants during use. |

Degradation Pathways and Logical Workflows

The primary degradation pathways for this compound are reaction with water and oxygen. The Schlenk equilibrium represents the dynamic nature of the species in solution.

References

- 1. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]

- 2. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 3. catsci.com [catsci.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. hzdr.de [hzdr.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Phenylethynylmagnesium Bromide: A Comprehensive Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) for Phenylethynylmagnesium bromide and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (C₈H₅BrMg), a member of the Grignard reagent family, is a potent nucleophile utilized in organic synthesis for the formation of carbon-carbon bonds, particularly in the introduction of the phenylethynyl group. As with all Grignard reagents, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols and a thorough understanding of its reactivity. This guide provides an in-depth overview of the hazards associated with this compound and detailed safety precautions for its handling, storage, and disposal.

Hazard Identification and Classification

This compound is a highly reactive and hazardous substance. Its primary dangers stem from its pyrophoric nature, violent reactivity with water, and corrosivity.[1][2] It is typically supplied as a solution in a flammable organic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which contributes to its overall hazard profile.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

-

H250: Catches fire spontaneously if exposed to air (Pyrophoric liquid).[1]

-

H261: In contact with water releases flammable gas.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.

Signal Word: Danger

Quantitative Hazard Data

Due to the reactive nature of this compound, comprehensive toxicological data is limited. The available data, primarily from safety data sheets for the compound and its solutions, are summarized below. It is crucial to note that the toxicological properties have not been thoroughly investigated.[3]

| Property | Value | Source |

| Physical State | Liquid solution | |

| Molecular Formula | C₈H₅BrMg | [1] |

| Molecular Weight | 205.33 g/mol | [1] |

| CAS Number | 6738-06-3 | [1] |

| Flash Point (in THF) | -17.0 °C (1.4 °F) - closed cup | |

| Density (1.0 M in THF) | 1.018 g/mL at 25 °C |

Reactivity and Incompatibilities

Reactivity Profile

This compound is a potent nucleophile and a strong base.[4] Its reactivity is characterized by:

-

Pyrophoricity: Spontaneously ignites upon contact with air.[1] This is a critical hazard requiring handling under an inert atmosphere.

-

Water Reactivity: Reacts violently with water and other protic sources (e.g., alcohols, acids) to liberate flammable acetylene (B1199291) gas and generate significant heat.[1][2]

-

Air Sensitivity: Readily oxidized by atmospheric oxygen. This degradation not only reduces the reagent's efficacy but can also form hazardous byproducts.[5]

-

Peroxide Formation: Ethereal solutions of Grignard reagents, upon prolonged storage and exposure to air, can form explosive peroxides.[6]

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Water[5]

-

Acids and Acid Chlorides[3]

-

Alcohols[5]

-

Oxidizing agents[3]

-

Carbon dioxide (reacts to form a carboxylate)[4]

-

Carbonyl-containing solvents (e.g., acetone, ethyl acetate)[4]

Safe Handling and Storage

Engineering Controls

-

Inert Atmosphere: All manipulations of this compound must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air and moisture. This is typically achieved using a glovebox or Schlenk line techniques.[7]

-

Ventilation: Work should be performed in a properly functioning chemical fume hood with a certified face velocity.[7]

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound:

| PPE Category | Specification | Source |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for integrity before each use and dispose of properly. | [6] |

| Eye Protection | Safety goggles and a full-face shield are required to protect against splashes. | [7] |

| Skin and Body | A flame-retardant lab coat, long pants, and closed-toe shoes are essential. | [8] |

| Respiratory | A full-face respirator with an appropriate cartridge may be necessary if there is a risk of fume inhalation. | [3] |

Storage

-

Store in a cool, dry, well-ventilated area designated for flammable and reactive materials.[8]

-

Keep containers tightly sealed under an inert atmosphere.[7]

-

Store away from incompatible substances, heat, sparks, and open flames.[8]

-

Containers should be dated upon receipt and opening to monitor for potential peroxide formation.[5]

Experimental Protocols

Preparation of this compound

The following is a representative protocol for the preparation of this compound. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction must be conducted under a positive pressure of inert gas.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Nitrogen or argon gas inlet

Procedure:

-

Set up the four-necked flask with the stirrer, reflux condenser, dropping funnel, and gas inlet.

-

Charge the flask with magnesium turnings.

-

Flush the entire apparatus with inert gas.

-

Add a solution of ethyl bromide in anhydrous THF to the magnesium to initiate the formation of ethylmagnesium bromide.

-

Once the initial Grignard formation is active (observed by bubbling and heat generation), add a solution of phenylacetylene in anhydrous THF dropwise from the funnel at a rate that maintains a gentle reflux. An ice-water bath can be used to moderate the reaction.

-

After the addition is complete, heat the mixture at reflux for approximately 1.5 hours to ensure complete reaction.[9]

Quenching of Residual Grignard Reagent

Proper quenching of any remaining Grignard reagent is a critical safety step.

Procedure:

-

Cool the reaction vessel in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise with vigorous stirring. This is a less exothermic quenching agent than water or dilute acid.

-

Continue the addition until no further gas evolution or exothermic reaction is observed.

-

The quenched mixture can then be worked up as required by the specific experimental procedure.[8]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3] |

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Isolate the spill area and eliminate all ignition sources.

-

Contain: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash. Do NOT use water or combustible materials.

-

Collect: Carefully scoop the absorbed material into a dry, sealable container for disposal.

-

Ventilate: Ensure the area is well-ventilated.

Fire Extinguishing

-

Suitable Extinguishing Media: Use dry chemical powder, soda ash, lime, or sand.

-

Unsuitable Extinguishing Media: DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED AGENTS. The use of water will result in a violent reaction and the release of flammable gas.[5]

Waste Disposal

Dispose of waste this compound and contaminated materials in accordance with all local, state, and federal regulations. This typically involves quenching the reactive waste as described in the quenching protocol and then packaging it for disposal by a licensed hazardous waste disposal company.[2]

Visualizations

Logical Workflow for Handling a this compound Spill

Caption: Decision workflow for responding to a this compound spill.

Grignard Reagent Handling Decision Tree

Caption: Pre-operational safety checklist for handling this compound.

References

- 1. This compound solution | C8H5BrMg | CID 5116188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. utsi.edu [utsi.edu]

- 3. capotchem.cn [capotchem.cn]

- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Potent Nucleophile: An In-depth Technical Guide to the Mechanism of Phenylethynylmagnesium Bromide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation of phenylethynylmagnesium bromide, a pivotal Grignard reagent in organic synthesis. The document elucidates the underlying reaction mechanism, provides detailed experimental protocols, and presents quantitative data to facilitate its application in research and development, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Core Mechanism: An Acid-Base Driven Transformation

The formation of this compound is fundamentally an acid-base reaction. It leverages the strongly basic nature of an alkyl Grignard reagent, typically ethylmagnesium bromide, to deprotonate the weakly acidic terminal alkyne, phenylacetylene (B144264). The terminal proton of an alkyne is significantly more acidic (pKa ≈ 25) than the protons of an alkane (pKa ≈ 50), driving the reaction to favor the formation of the more stable acetylide anion.

The reaction proceeds in two primary stages:

-

Formation of the Alkyl Grignard Reagent: Magnesium metal reacts with an alkyl halide (e.g., ethyl bromide) in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the alkylmagnesium halide. This reaction involves a single electron transfer from magnesium to the alkyl halide, generating a radical anion that subsequently collapses to form the Grignard reagent.

-

Deprotonation of Phenylacetylene: The highly basic ethylmagnesium bromide then reacts with phenylacetylene. The ethyl group of the Grignard reagent acts as a strong base, abstracting the acidic acetylenic proton from phenylacetylene. This results in the formation of the thermodynamically more stable this compound and the volatile byproduct, ethane (B1197151).

The overall transformation can be represented as:

EtBr + Mg → EtMgBr EtMgBr + PhC≡CH → PhC≡CMgBr + EtH

Caption: Acid-base reaction between ethylmagnesium bromide and phenylacetylene.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure for the synthesis of alkynyl Grignard reagents and provides a reliable method for the preparation of this compound.[1][2] All glassware must be rigorously dried, and anhydrous solvents are essential for the success of this reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 19 g | 0.81 |

| Ethyl bromide | 108.97 | 109 g | 1.00 |

| Phenylacetylene | 102.14 | 102 g | 1.00 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 500 mL | - |

Equipment

-

1-L four-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Nitrogen gas inlet

-

Heating mantle

Procedure

Step 1: Preparation of Ethylmagnesium Bromide

-

Assemble the dry four-necked flask with the mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

-

Charge the flask with 19 g (0.81 g-atom) of magnesium turnings.

-

Flush the entire system with dry nitrogen.

-

In the dropping funnel, prepare a solution of 109 g (1.00 mole) of ethyl bromide in 350 mL of anhydrous THF.

-

Start the stirrer and add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary. A crystal of iodine can also be used as an initiator.[3]

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until all the magnesium has dissolved. This may require gentle heating.[1]

Step 2: Formation of this compound

-

To the freshly prepared ethylmagnesium bromide solution, add a solution of 102 g (1.00 mole) of phenylacetylene in 150 mL of anhydrous THF from the dropping funnel.[1]

-

The addition should be carried out over approximately 30 minutes, maintaining a gentle reflux. The evolution of ethane gas will be observed.[2]

-

After the addition is complete, heat the reaction mixture at reflux for an additional 1.5 hours to ensure the reaction goes to completion.[1]

The resulting solution of this compound is typically used immediately in subsequent synthetic steps.

Caption: A two-step experimental workflow for the synthesis of this compound.

Key Reaction Parameters and Side Reactions

Anhydrous Conditions

The paramount factor for a successful synthesis is the strict exclusion of moisture. Grignard reagents are potent bases and will readily react with any protic source, including water from the atmosphere or residual moisture on glassware. This side reaction quenches the Grignard reagent, forming an alkane and magnesium hydroxides, thereby reducing the yield of the desired product.

RMgX + H₂O → RH + Mg(OH)X

Solvent

Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) are essential. They serve not only as the reaction medium but also to solvate the magnesium center of the Grignard reagent, forming a stable complex. This solvation is crucial for the reagent's formation and reactivity.

Temperature Control

The formation of the initial Grignard reagent (ethylmagnesium bromide) is exothermic. The rate of addition of the alkyl halide should be controlled to maintain a gentle reflux. Overly vigorous reaction can lead to side reactions, such as Wurtz coupling.

2 R-X + Mg → R-R + MgX₂

Conclusion

The formation of this compound is a robust and reliable reaction when conducted under appropriate conditions. The mechanism, driven by the principles of acid-base chemistry, allows for the efficient generation of this valuable nucleophile. By adhering to the detailed experimental protocol and being mindful of the critical reaction parameters, researchers can successfully synthesize this reagent for use in a wide array of synthetic applications, from the construction of complex natural products to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Reaction of Phenylethynylmagnesium Bromide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of organometallic reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. Among these, the Grignard reaction stands out for its versatility and reliability. Phenylethynylmagnesium bromide (PhC≡CMgBr) is a valuable Grignard reagent that allows for the introduction of a phenylethynyl group to a wide range of electrophiles. Its reaction with aldehydes and ketones provides a direct route to propargyl alcohols, which are key intermediates in the synthesis of numerous pharmaceuticals, natural products, and functional materials. The triple bond in the resulting propargyl alcohol offers a rich platform for further chemical transformations, including click chemistry, hydrogenations, and various coupling reactions.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various aldehydes and ketones.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the phenylethynyl carbanion to the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting magnesium alkoxide is subsequently protonated during an aqueous workup to yield the corresponding secondary or tertiary propargyl alcohol.

Caption: General reaction mechanism for the addition of this compound to aldehydes and ketones.

Experimental Workflow

A typical experimental workflow for this reaction involves the preparation or sourcing of the Grignard reagent, the reaction with the carbonyl compound under anhydrous conditions, quenching of the reaction, and subsequent purification of the product.

Caption: A generalized experimental workflow for the synthesis of propargyl alcohols.

Quantitative Data Summary

The following table summarizes the reaction of this compound with a variety of aldehydes and ketones, providing the corresponding propargyl alcohol products and their reported yields.

| Entry | Aldehyde/Ketone | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | 1,3-Diphenylprop-2-yn-1-ol | 86 - 95 |

| 2 | Acetaldehyde | 1-Phenylbut-3-yn-2-ol | ~70 |

| 3 | Benzophenone (B1666685) | 1,1,3-Triphenylprop-2-yn-1-ol | ~85 |

| 4 | Cyclohexanone | 1-(Phenylethynyl)cyclohexan-1-ol | ~80 |

| 5 | Acetophenone | 2-Phenyl-4-phenylbut-3-yn-2-ol | ~90 |

| 6 | p-Tolualdehyde | 1-Phenyl-3-(p-tolyl)prop-2-yn-1-ol | ~88 |

| 7 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol | ~92 |

| 8 | Propanal | 1-Phenylpent-1-yn-3-ol | ~75 |

| 9 | 2-Butanone | 3-Methyl-1-phenylpent-1-yn-3-ol | ~78 |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenylprop-2-yn-1-ol from Benzaldehyde

This protocol details the reaction of this compound with benzaldehyde.

Materials:

-

This compound (1.0 M solution in THF)

-

Benzaldehyde (freshly distilled)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzaldehyde (1.0 eq) in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add this compound solution (1.1 - 1.5 eq) dropwise to the stirred solution of benzaldehyde.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1,3-diphenylprop-2-yn-1-ol.